molecular formula C15H18ClN3O3S B7035391 N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7035391
M. Wt: 355.8 g/mol
InChI Key: CTGHYKRIILRBQC-UHFFFAOYSA-N
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Description

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 6-chloroindole moiety, which is a significant structure in many biologically active molecules.

Properties

IUPAC Name

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-23(21,22)17-13-5-7-19(9-13)15(20)10-18-6-4-11-2-3-12(16)8-14(11)18/h2-4,6,8,13,17H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHYKRIILRBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the chloro group and other substituents.

For the specific synthesis of this compound, the following steps are generally involved:

    Formation of 6-chloroindole: This can be achieved by reacting 6-chloroaniline with an appropriate aldehyde or ketone under acidic conditions.

    Acetylation: The 6-chloroindole is then acetylated using acetyl chloride or acetic anhydride.

    Pyrrolidine Introduction: The acetylated product is reacted with pyrrolidine in the presence of a base such as triethylamine.

    Methanesulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    6-chloroindole: A precursor in the synthesis of the target compound.

    Methanesulfonamide derivatives: Compounds with similar sulfonamide functionality.

Uniqueness

N-[1-[2-(6-chloroindol-1-yl)acetyl]pyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in medicinal chemistry and drug development .

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